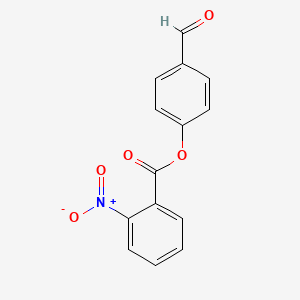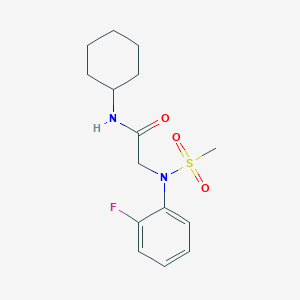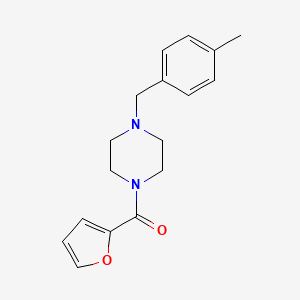
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug that is widely used in the medical field for its anti-inflammatory, analgesic, and antipyretic properties. This drug is commonly used to treat various types of pain and inflammation, including arthritis, menstrual cramps, and postoperative pain.
作用机制
The mechanism of action of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response and pain perception. By inhibiting COX enzymes, 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. These include the inhibition of platelet aggregation, reduction of fever, and the inhibition of leukocyte chemotaxis. Additionally, 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been shown to have a positive effect on bone mineral density, which may be beneficial in the treatment of osteoporosis.
实验室实验的优点和局限性
One of the advantages of using 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its well-established safety profile. 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied in both animal and human models, and its safety and efficacy have been well-documented. However, one of the limitations of using 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its potential for non-specific effects, which may complicate the interpretation of results.
未来方向
There are several potential future directions for research involving 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide. One area of interest is the development of new formulations of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide that can be administered via alternative routes, such as transdermal patches or inhalation. Additionally, there is a growing interest in the use of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide as a potential treatment for Alzheimer's disease, as recent research has shown that 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide may have neuroprotective effects. Finally, there is a need for further research into the potential long-term effects of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide use, particularly in patients with chronic conditions such as arthritis.
合成方法
The synthesis of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide involves the reaction of 2,3-dichloroaniline with 3-chloro-2-methylbenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with benzoyl chloride to form the final product.
科学研究应用
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. Recent research has shown that 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has antitumor properties and can inhibit the growth of cancer cells. Additionally, 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has been shown to have anti-inflammatory effects in the treatment of chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).
属性
IUPAC Name |
2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-10(15)5-3-7-12(8)18-14(19)9-4-2-6-11(16)13(9)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUONIJWXNIHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)

![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)
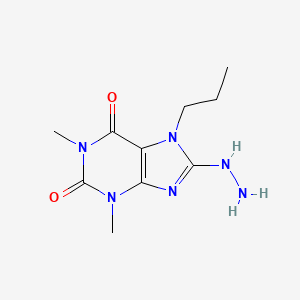
![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)
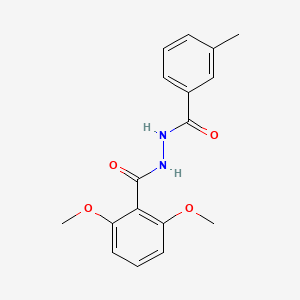

![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)
